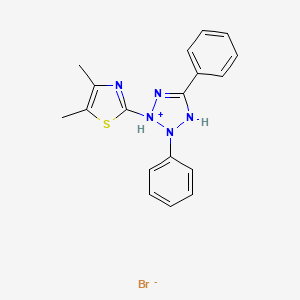![molecular formula C17H14F2N2O2 B11825270 Ethyl 5-fluoro-1-(3-fluorobenzyl)-1H-pyrrolo[2,3-b]pyridine-2-carboxylate](/img/structure/B11825270.png)
Ethyl 5-fluoro-1-(3-fluorobenzyl)-1H-pyrrolo[2,3-b]pyridine-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 5-fluoro-1-(3-fluorobenzyl)-1H-pyrrolo[2,3-b]pyridine-2-carboxylate is a fluorinated heterocyclic compound. The presence of fluorine atoms in its structure imparts unique physical, chemical, and biological properties. This compound is of interest in various fields, including medicinal chemistry, due to its potential biological activities and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 5-fluoro-1-(3-fluorobenzyl)-1H-pyrrolo[2,3-b]pyridine-2-carboxylate typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Pyrrolo[2,3-b]pyridine Core: This step involves the cyclization of appropriate precursors to form the pyrrolo[2,3-b]pyridine core. Reagents such as hydrazine and ethyl acetoacetate are often used in this step.
Introduction of Fluorine Atoms: Fluorination can be achieved using reagents like N-fluorobenzenesulfonimide (NFSI) or Selectfluor. The reaction conditions typically involve the use of a suitable solvent, such as acetonitrile, and a base, such as potassium carbonate.
Esterification: The final step involves the esterification of the carboxylic acid group to form the ethyl ester. This can be achieved using reagents like ethanol and sulfuric acid under reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high purity and yield.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 5-fluoro-1-(3-fluorobenzyl)-1H-pyrrolo[2,3-b]pyridine-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction can be achieved using reagents like lithium aluminum hydride or sodium borohydride to form reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorinated positions, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in dimethyl sulfoxide.
Major Products Formed
Oxidation: Corresponding carboxylic acids or ketones.
Reduction: Corresponding alcohols or amines.
Substitution: Substituted derivatives with different functional groups replacing the fluorine atoms.
Wissenschaftliche Forschungsanwendungen
Ethyl 5-fluoro-1-(3-fluorobenzyl)-1H-pyrrolo[2,3-b]pyridine-2-carboxylate has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent due to its unique biological activities. It may act as an inhibitor of specific enzymes or receptors.
Chemical Biology: Used as a probe to study biological pathways and interactions involving fluorinated compounds.
Material Science: The compound’s unique properties make it suitable for use in the development of advanced materials, such as fluorinated polymers.
Agricultural Chemistry: Potential use as a precursor for the synthesis of agrochemicals, such as herbicides and insecticides.
Wirkmechanismus
The mechanism of action of ethyl 5-fluoro-1-(3-fluorobenzyl)-1H-pyrrolo[2,3-b]pyridine-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms in the compound enhance its binding affinity and selectivity towards these targets. The compound may inhibit enzyme activity by binding to the active site or modulate receptor activity by interacting with specific binding sites.
Vergleich Mit ähnlichen Verbindungen
Ethyl 5-fluoro-1-(3-fluorobenzyl)-1H-pyrrolo[2,3-b]pyridine-2-carboxylate can be compared with other fluorinated heterocyclic compounds, such as:
5-Fluoro-1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridine-3-carbonitrile: Similar structure but with a pyrazolo[3,4-b]pyridine core.
2-Fluoro-3-bromopyridine: A simpler fluorinated pyridine derivative.
Pentafluoropyridine: A highly fluorinated pyridine with different reactivity and applications.
The uniqueness of this compound lies in its specific substitution pattern and the presence of both fluorine and benzyl groups, which impart distinct physical and chemical properties.
Eigenschaften
Molekularformel |
C17H14F2N2O2 |
|---|---|
Molekulargewicht |
316.30 g/mol |
IUPAC-Name |
ethyl 5-fluoro-1-[(3-fluorophenyl)methyl]pyrrolo[2,3-b]pyridine-2-carboxylate |
InChI |
InChI=1S/C17H14F2N2O2/c1-2-23-17(22)15-8-12-7-14(19)9-20-16(12)21(15)10-11-4-3-5-13(18)6-11/h3-9H,2,10H2,1H3 |
InChI-Schlüssel |
PVGTWYYDLAEBNV-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1=CC2=CC(=CN=C2N1CC3=CC(=CC=C3)F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![tert-Butyl 4-(2,3-dihydrobenzo[b][1,4]dioxine-2-carbonyl)-2-methylpiperazine-1-carboxylate](/img/structure/B11825213.png)


![tert-butyl (3aR,4S)-4-(((benzyloxy)carbonyl)amino)-6-cyano-2-oxo-3a,4,5,6-tetrahydrobenzo[d]oxazole-3(2H)-carboxylate](/img/structure/B11825229.png)


![(4R)-4-((3R,5S,6R,8S,9S,10S,13R,14S,17R)-6-ethyl-10,13-dimethyl-7-oxo-3-((tetrahydro-2H-pyran-2-yl)oxy)hexadecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoic acid](/img/structure/B11825246.png)
![tert-butyl(((3S,8R,9S,10R,13S,14S)-17-iodo-10,13-dimethyl-2,3,4,7,8,9,10,11,12,13,14,15-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl)oxy)dimethylsilane](/img/structure/B11825250.png)
![(Z)-7-[(1R,2R,3R,5S)-3,5-bis[[tert-butyl(dimethyl)silyl]oxy]-2-[(E,3S)-3-[tert-butyl(dimethyl)silyl]oxy-5-phenylpent-1-enyl]cyclopentyl]-N-ethylhept-5-enamide](/img/structure/B11825256.png)

![(3aR,6S,8aR)-2-phenyl-2,3,3a,6-tetrahydro-1H,8H-azirino[1,2-a]pyrrolo[3,4-b]pyridine-6-carboxylic acid](/img/structure/B11825259.png)

![methyl 2-ethoxy-1-((2'-(1-(4-methoxybenzyl)-1H-tetrazol-5-yl)-[1,1'-biphenyl]-4-yl)methyl)-1H-benzo[d]imidazole-7-carboxylate](/img/structure/B11825268.png)
